![molecular formula C19H18ClN3O3S B2963744 3-chloro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide CAS No. 2191404-67-6](/img/structure/B2963744.png)
3-chloro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide
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Overview
Description
3-chloro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a chloro group, a methoxyphenyl group, a pyrimidinyl group, and a sulfonamide group
Preparation Methods
The synthesis of 3-chloro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidinyl intermediate: This involves the reaction of 4-methoxyphenyl with appropriate reagents to form the pyrimidinyl group.
Introduction of the sulfonamide group: This step involves the reaction of the pyrimidinyl intermediate with sulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
3-chloro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxyphenyl and pyrimidinyl groups.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include thionyl chloride for chlorination, triethylamine for base-catalyzed reactions, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-chloro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, which is involved in various inflammatory and immune responses .
Comparison with Similar Compounds
Similar compounds to 3-chloro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide include:
3-chloro-N-(4-methoxyphenyl)propanamide: This compound has a similar structure but lacks the pyrimidinyl and sulfonamide groups.
1-(3-chloro-4-methoxyphenyl)ethanone: This compound has a similar methoxyphenyl group but differs in the rest of its structure.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Biological Activity
3-chloro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article details its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C22H22ClN5O2S
- Molecular Weight : 427.96 g/mol
The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, while the pyrimidine moiety may interact with kinases or other signaling molecules.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, potentially offering therapeutic benefits in conditions like arthritis.
- Antimicrobial Properties : Some studies indicate that it may possess antimicrobial activity against certain bacterial strains.
Data Table of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Anti-inflammatory | Reduces IL-6 and TNF-alpha levels | |
Antimicrobial | Inhibits growth of E. coli |
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on various cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating potential for further development as an anticancer agent .
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory properties of the compound, revealing that it effectively reduced nitric oxide production in LPS-stimulated RAW 264.7 macrophages. This suggests a mechanism involving inhibition of iNOS and COX-2 expression .
- Antimicrobial Activity : A recent study assessed the antimicrobial efficacy against Gram-negative bacteria, showing that the compound inhibited bacterial growth at low concentrations, which could lead to its application in treating bacterial infections .
Properties
IUPAC Name |
3-chloro-N-[[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-13-17(20)4-3-5-19(13)27(24,25)23-11-15-10-18(22-12-21-15)14-6-8-16(26-2)9-7-14/h3-10,12,23H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGARNZHNDBHHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC(=NC=N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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